molecular formula C30H24Br2O4 B5201905 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate)

2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate)

Cat. No. B5201905
M. Wt: 608.3 g/mol
InChI Key: SRRLXYSXYHXTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate), also known as BDPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPB is a halogenated benzene derivative that is commonly used as a crosslinker in the synthesis of polymers and other organic compounds.

Mechanism of Action

2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) acts as a crosslinker by forming covalent bonds between polymer chains. The bromine atoms in 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) are highly reactive and can undergo nucleophilic substitution reactions with various functional groups on the polymer chains. This results in the formation of a three-dimensional network of polymers that exhibit enhanced mechanical and thermal properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). However, studies have shown that 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been shown to be biocompatible, making it a suitable candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) as a crosslinker is its high reactivity and selectivity towards nucleophilic functional groups. This allows for precise control over the crosslinking process and the formation of well-defined polymer networks. However, the use of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) can be limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are numerous future directions for the research and development of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). One potential area of research is the optimization of the synthesis method to reduce the cost and increase the yield of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). Another area of research is the development of new applications for 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) in the fields of biomedicine, energy storage, and environmental remediation. Additionally, further studies are needed to investigate the long-term effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) on human health and the environment.
In conclusion, 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is a unique chemical compound that has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its high reactivity and selectivity towards nucleophilic functional groups make it a popular choice for the synthesis of advanced materials. However, further research is needed to fully understand the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and to explore new applications for this compound.

Synthesis Methods

The synthesis of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) involves the reaction between 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and a suitable nucleophile. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in common organic solvents.

Scientific Research Applications

2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its ability to crosslink polymers has made it a popular choice for the synthesis of advanced materials such as hydrogels, nanocomposites, and conductive polymers. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been used in the development of drug delivery systems and as a component in the fabrication of sensors and electronic devices.

properties

IUPAC Name

[4-[2-[4-(3-bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Br2O4/c1-3-30(2,22-10-14-26(15-11-22)35-28(33)20-6-4-8-24(31)18-20)23-12-16-27(17-13-23)36-29(34)21-7-5-9-25(32)19-21/h4-19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLXYSXYHXTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate

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